N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide
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Overview
Description
N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide is an organic compound with the molecular formula C30H46N2O It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with octadecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)acrylamide
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide is unique due to its long octadecanamide chain, which imparts specific physical and chemical properties
Properties
Molecular Formula |
C30H46N2O |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide |
InChI |
InChI=1S/C30H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(33)32-29-20-18-27(19-21-29)26-28-22-24-31-25-23-28/h18-25H,2-17,26H2,1H3,(H,32,33) |
InChI Key |
DDFLPNXVHFBKRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
Origin of Product |
United States |
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